molecular formula C15H18N4O4 B12114274 Tryptophylasparagine

Tryptophylasparagine

Cat. No.: B12114274
M. Wt: 318.33 g/mol
InChI Key: GRQCSEWEPIHLBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Trp-Asn-OH is a dipeptide composed of the amino acids tryptophan and asparagine. This compound is often used in peptide research and has applications in various fields such as chemistry, biology, and medicine. The structure of H-Trp-Asn-OH includes an indole ring from tryptophan and an amide group from asparagine, making it a versatile molecule for studying peptide interactions and functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Trp-Asn-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or hydroxybenzotriazole (HOBt) and then coupled to the amine group of the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA), allowing the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods: Industrial production of H-Trp-Asn-OH follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: H-Trp-Asn-OH can undergo various chemical reactions, including:

    Oxidation: The indole ring of tryptophan can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the amide bond, although these are less common.

    Substitution: The indole ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination.

Major Products:

Scientific Research Applications

H-Trp-Asn-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-Trp-Asn-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring of tryptophan can engage in hydrophobic interactions, while the amide group of asparagine can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, influencing biological pathways and cellular functions .

Comparison with Similar Compounds

    H-Trp-Gly-OH: A dipeptide with glycine instead of asparagine.

    H-Trp-Ser-OH: A dipeptide with serine instead of asparagine.

    H-Trp-Tyr-OH: A dipeptide with tyrosine instead of asparagine.

Uniqueness: H-Trp-Asn-OH is unique due to the presence of the asparagine residue, which introduces an additional amide group capable of forming hydrogen bonds. This feature can enhance its interaction with specific molecular targets compared to other similar dipeptides .

Properties

Molecular Formula

C15H18N4O4

Molecular Weight

318.33 g/mol

IUPAC Name

4-amino-2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C15H18N4O4/c16-10(14(21)19-12(15(22)23)6-13(17)20)5-8-7-18-11-4-2-1-3-9(8)11/h1-4,7,10,12,18H,5-6,16H2,(H2,17,20)(H,19,21)(H,22,23)

InChI Key

GRQCSEWEPIHLBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC(=O)N)C(=O)O)N

physical_description

Solid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.